Product packaging for 4-Thiazolamine, 2-(difluoromethyl)-(Cat. No.:)

4-Thiazolamine, 2-(difluoromethyl)-

Cat. No.: B13953363
M. Wt: 150.15 g/mol
InChI Key: HZVGAWJCOKUEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. bohrium.comnih.gov This structural motif is present in a vast array of biologically active compounds, including the antibiotic penicillin and vitamin B1 (thiamine). bohrium.comnih.gov The versatility of the thiazole nucleus allows it to serve as a scaffold for developing drugs with a wide spectrum of therapeutic applications, such as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govmdpi.comresearchgate.net Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. nih.gov The most common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govresearchgate.net

Role of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical synthesis, profoundly altering their physical, chemical, and biological properties. mdpi.comnih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.comnih.gov This imparts enhanced thermal stability and resistance to metabolic degradation. mdpi.commdpi.com In medicinal chemistry, replacing hydrogen with fluorine or fluorinated alkyl groups, such as the difluoromethyl (-CHF2) group, can modulate a compound's lipophilicity, membrane permeability, and binding affinity to biological targets. bohrium.comnih.gov This strategic fluorination has led to the development of numerous successful pharmaceuticals and agrochemicals. mdpi.commdpi.com

Rationale for Dedicated Investigation of 4-Thiazolamine, 2-(difluoromethyl)-

The specific focus on 4-Thiazolamine, 2-(difluoromethyl)- stems from the strategic combination of the proven 4-aminothiazole scaffold with the property-modulating difluoromethyl group. Researchers are driven by the hypothesis that the introduction of the -CHF2 group at the 2-position of the thiazole ring can lead to new or improved biological activities. The investigation aims to understand the structure-activity relationships (SAR) and to determine how this specific fluorination pattern influences the molecule's interaction with biological targets compared to its non-fluorinated or trifluoromethylated counterparts. The goal is to develop novel compounds with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles.

Overview of Current Research Landscape for Closely Related Thiazolamines

The research field of 2-aminothiazoles is vibrant and expansive. Numerous studies have explored derivatives for a wide range of therapeutic areas. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their potent antitumor properties. bohrium.com Other research has focused on aminothiazoles bearing trifluoromethylphenyl substituents, which have shown significant antiviral activity against influenza A strains. nih.gov The 2-aminothiazole (B372263) core is a key component in kinase inhibitors like Dasatinib, a drug used in cancer therapy. nih.gov Furthermore, extensive research has been conducted on synthesizing and evaluating 2-aminothiazole derivatives as antibacterial, antifungal, and antioxidant agents. nih.govnih.govrjptonline.org This broad interest underscores the perceived potential of the thiazolamine scaffold in drug discovery.

Research Area of Related ThiazolaminesExample SubstituentsInvestigated ActivityReference
Anticancer4-Aminophenyl, 3-MethylphenylPotent cytotoxicity in cancer cell lines bohrium.com
Antiviral4-TrifluoromethylphenylActivity against Influenza A nih.gov
AntibacterialThiophen-2-yl, Pyridin-2-ylActivity against Mycobacterium tuberculosis nih.gov
Antioxidant4-Methoxyphenyl-aminoFree radical scavenging nih.gov
Kinase InhibitionVarious complex side chainsInhibition of enzymes like Src kinase nih.gov

Research Objectives and Scope of Academic Inquiry for the Compound

The primary research objectives for 4-Thiazolamine, 2-(difluoromethyl)- encompass a multi-faceted academic inquiry. The initial and most fundamental objective is the development of an efficient and scalable synthetic route to obtain the pure compound. Following successful synthesis, a comprehensive characterization using modern spectroscopic and analytical techniques (such as NMR, IR, and Mass Spectrometry) is essential to confirm its structure and purity.

Subsequent objectives focus on a systematic evaluation of its physicochemical and biological properties. This includes:

Physicochemical Profiling: Determining properties like solubility, lipophilicity (logP), and pKa.

Biological Screening: Assessing its activity across a panel of biological assays, likely targeting areas where other thiazolamines have shown promise, such as oncology, virology, and bacteriology.

Structure-Activity Relationship (SAR) Studies: Comparing its activity to non-fluorinated and other halogenated analogs to precisely quantify the effect of the 2-(difluoromethyl) group.

Mechanism of Action Studies: For any significant biological activity discovered, further research would aim to elucidate the specific molecular mechanism by which the compound exerts its effect.

This structured inquiry is designed to fully map the chemical and biological profile of 4-Thiazolamine, 2-(difluoromethyl)-, thereby establishing its potential for further development in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F2N2S B13953363 4-Thiazolamine, 2-(difluoromethyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4F2N2S

Molecular Weight

150.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C4H4F2N2S/c5-3(6)4-8-2(7)1-9-4/h1,3H,7H2

InChI Key

HZVGAWJCOKUEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)F)N

Origin of Product

United States

Synthetic Methodologies for 4 Thiazolamine, 2 Difluoromethyl and Its Precursors

Established and Emerging Synthetic Routes to 2-Aminothiazoles

The 2-aminothiazole (B372263) moiety is a common structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govmdpi.com These can be broadly categorized into cyclization reactions, multicomponent reactions, and ring transformations.

Hantzsch-Type Cyclization Reactions

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives. nih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.net For the synthesis of 2-aminothiazoles, an α-haloketone or α-haloaldehyde is reacted with thiourea. chemicalbook.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, with some syntheses proceeding under neutral conditions, while others utilize acidic or basic catalysts to promote the reaction. rsc.org For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles, whereas under acidic conditions, a mixture of isomers can be formed. rsc.org Modern variations of the Hantzsch synthesis include solvent-free reactions and the use of microreactor systems to improve reaction efficiency and control. organic-chemistry.orgrsc.org

A common strategy involves the in situ generation of the α-haloketone. For example, a ketone can be halogenated using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) and then reacted with thiourea in a one-pot procedure. rsc.org

Reactant 1Reactant 2Reagent/CatalystProduct TypeReference
α-HaloketoneThiourea-2-Aminothiazole
KetoneThioureaIodine2-Aminothiazole mdpi.com
α-BromoacetophenoneThioureaSolvent-free2-Aminothiazole organic-chemistry.org
Ring-substituted 2-bromoacetophenones1-Substituted-2-thioureasHeated microreactor2-Aminothiazole rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 2-aminothiazoles.

One such strategy involves the reaction of a ketone, an active methylene (B1212753) compound, and a sulfur source, often in the presence of a catalyst. For example, the reaction of acetamide (B32628) derivatives with substituted benzaldehydes and malononitrile (B47326) can lead to the formation of functionalized thiazole derivatives. nih.govmdpi.com Another approach utilizes the reaction of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles. organic-chemistry.org These methods provide a high degree of molecular diversity and are often conducted in a one-pot fashion, simplifying the synthetic process.

Reactant 1Reactant 2Reactant 3Product TypeReference
Acetamide derivativeSubstituted benzaldehydeMalononitrileFunctionalized thiazole nih.govmdpi.com
EnaminoneCyanamideElemental Sulfur2-Amino-5-acylthiazole organic-chemistry.org

Ring Transformation Approaches

The synthesis of 2-aminothiazoles can also be achieved through the transformation of other heterocyclic ring systems. While less common than cyclization or multicomponent strategies, these methods can provide access to specific substitution patterns. For instance, certain thiazoline (B8809763) derivatives can be oxidized to form the corresponding thiazole.

Strategies for Introduction of the Difluoromethyl Group at the 4-Position

The introduction of a difluoromethyl (CHF₂) group onto an aromatic ring is a key transformation in the synthesis of many modern pharmaceuticals. This group can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. For the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-, the difluoromethyl group needs to be introduced at the 4-position of the thiazole ring. This can be achieved through either direct difluoromethylation of a pre-formed thiazole ring or by using a precursor that already contains the difluoromethyl moiety.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation involves the direct replacement of a hydrogen atom on the thiazole ring with a difluoromethyl group. This approach is highly desirable as it avoids the need for pre-functionalization of the substrate. Recent advances in organic chemistry have led to the development of several methods for direct difluoromethylation of heteroarenes. acs.orgacs.org

Radical-based methods are prominent in this area. rsc.org These reactions often employ a difluoromethyl radical precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or other similar reagents, which can generate the •CHF₂ radical under thermal or photochemical conditions. The regioselectivity of the reaction, i.e., whether the difluoromethyl group is introduced at the C4 or C5 position of the thiazole ring, is a critical consideration and can be influenced by the reaction conditions and the electronic properties of the thiazole substrate. Aromatic compounds and heterocycles can undergo electrophilic or nucleophilic substitution reactions depending on the nature of the ring system. youtube.com

SubstrateReagentMethodProductReference
HeteroareneDifluoromethyl radical precursorRadical processDifluoromethylated heteroarene rsc.org
HeteroareneNaSO₂CF₂HPhotocatalyticC-H Difluoromethylation acs.org

Indirect Difluoromethylation via Precursors

An alternative to direct difluoromethylation is to construct the thiazole ring using a building block that already contains the difluoromethyl group. This approach offers better control over the regiochemistry of the final product.

One strategy involves the synthesis of a difluoromethyl-containing ketone, which can then be used in a Hantzsch-type cyclization. For example, a difluoromethylated aryl or alkyl iodide can be coupled with an appropriate reagent to form a difluoromethyl ketone. This ketone can then be α-halogenated and subsequently reacted with thiourea to yield the desired 2-amino-4-(difluoromethyl)thiazole. A new method for aromatic difluoromethylation involves a copper-catalyzed cross-coupling and decarboxylation sequence starting from aryl iodides. nih.gov

Another approach could involve the synthesis of a difluoromethyl-substituted thioamide, which would then be reacted with an α-halocarbonyl compound. The synthesis of such specialized thioamides can be challenging but offers a direct route to the target molecule.

PrecursorReaction TypeResulting IntermediateSubsequent ReactionFinal Product
Aryl iodideCopper-catalyzed cross-coupling and decarboxylationDifluoromethyl aromatic compoundFurther functionalization to a ketone2-Amino-4-(difluoromethyl)thiazole
Difluoromethyl-containing ketoneα-Halogenationα-Halo-difluoromethyl ketoneHantzsch cyclization with thiourea2-Amino-4-(difluoromethyl)thiazole

Optimization of Fluorination Reagents and Conditions

The introduction of a difluoromethyl (CF₂H) group onto a thiazole ring is a critical step in the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-. The efficiency of this transformation is highly dependent on the choice of fluorinating reagents and the optimization of reaction conditions.

Recent advances have focused on direct C-H difluoromethylation methods, which avoid the need for pre-functionalized substrates. One prominent method involves a palladium-catalyzed decarbonylative C-H functionalization using difluoromethyl anhydrides. acs.org The optimization of this process has revealed several key factors. The choice of ligand is crucial; for instance, XantPhos has been identified as a particularly effective ligand, enforcing a specific seesaw geometry on the key Palladium(II)(CF₂H)(carboxylate) intermediate that is believed to enhance reactivity and selectivity for the C(2)-position of the azole ring. acs.org

In other contexts, the choice of base has been shown to be critical in fluorination reactions. Studies on the diastereoselective fluorination of carbanions adjacent to a sulfone group found that the choice of base, such as Lithium Diisopropylamide (LDA), significantly influences the stereochemical outcome. cuny.edu Furthermore, base-controlled chemoselective synthesis has been developed for creating fluorinated benzimidazoles, indicating that the basicity of the reaction medium can direct the reaction towards different pathways, such as hydroamination or defluorinative cyclizations. rsc.org These findings suggest that for the synthesis of 2-(difluoromethyl)thiazoles, a careful screening of bases and ligands is necessary to achieve optimal yields and selectivity.

Table 1: Factors for Optimization in Difluoromethylation Reactions

ParameterVariableExample/ObservationSource
Catalyst System LigandXantPhos enforces a seesaw geometry in Pd(II) intermediates, improving efficiency. acs.org
Reagent Fluorine SourceDifluoromethyl anhydrides are used in Pd-catalyzed C-H functionalization. acs.org
Base Base TypeLithium Diisopropylamide (LDA) provided the highest diastereoselectivity in certain fluorinations. cuny.edu
Control Base-ControlledThe choice of base can dictate the reaction pathway (e.g., hydroamination vs. cyclization). rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-. Investigations have focused on identifying reaction pathways and key intermediates.

Proposed Reaction Pathways and Intermediates

For the palladium-catalyzed C-H difluoromethylation of azoles like thiazole, organometallic mechanistic studies have provided significant insights. The proposed pathway involves a (XantPhos)Pd catalyst. A key intermediate in this cycle is a Palladium(II)(CF₂H)(carboxylate) species. The XantPhos ligand is believed to stabilize an unusual seesaw geometry for this intermediate, which is thought to be responsible for the ligand's effectiveness in promoting the desired C-H functionalization at the C(2) position. acs.org

An alternative mechanistic approach involves the use of difluorocarbene as a C-F source. In the synthesis of related fluorinated benzothiazoles, it is proposed that difluorocarbene, generated from a precursor like Ph₃P⁺CF₂CO₂⁻, reacts with 2-aminobenzenethiols. cas.cn An analogous pathway for a difluoromethylthiazole could involve the reaction of a suitable precursor with a difluorocarbene source. Mechanistic studies on the benzothiazole (B30560) synthesis detected a key reaction intermediate via High-Resolution Mass Spectrometry (HRMS), lending support to a proposed pathway involving the donation of a sulfur lone pair to the C-F antibonding orbital, followed by an attack by the nitrogen atom to furnish a cyclized intermediate, which is then oxidized to the final product. cas.cn

Kinetic and Thermodynamic Considerations

While specific kinetic and thermodynamic data for the synthesis of 4-Thiazolamine, 2-(difluoromethyl)- are not extensively published, general principles can be applied based on the proposed mechanisms.

The rate of the palladium-catalyzed reaction is influenced by factors that affect the stability and reactivity of the key Pd(II) intermediate. The choice of ligand, such as XantPhos, directly impacts the geometry and electronic properties of this intermediate, thereby affecting the activation energy of the C-H activation and reductive elimination steps. acs.org Similarly, in base-mediated fluorinations, the rate and selectivity are dependent on the kinetics of carbanion formation and its subsequent reaction with the electrophilic fluorine source. cuny.edu The use of a strong, non-nucleophilic base like LDA can rapidly generate the reactive intermediate, leading to high diastereoselectivity. cuny.edu

Purification and Isolation Protocols

The final stage of synthesis involves the purification and isolation of the target compound from the reaction mixture and any side products. Standard laboratory techniques such as chromatography and recrystallization are commonly employed.

Chromatographic Separation Techniques

Chromatographic methods are essential for both monitoring reaction progress and for purifying the final product. Thin-layer chromatography (TLC) is widely used to quickly assess the status of a reaction. For the purification of fluorinated thiazole derivatives, TLC is typically performed on silica (B1680970) gel 60 F254 plates, with visualization under UV light. nih.govnih.govacs.org

For preparative-scale purification, column chromatography is the method of choice. This technique uses silica gel as the stationary phase. nih.gov The selection of the mobile phase (eluent) is critical for achieving good separation. A variety of solvent systems have been reported for the purification of related fluorinated and non-fluorinated thiazole compounds.

Table 2: Examples of Chromatographic Conditions for Thiazole Derivatives

Compound TypeStationary PhaseEluent SystemPurposeSource
Fluorinated thiazolo[3,2-a]pyrimidin-7-onesSilica gel 60Petroleum Ether / Ethyl Acetate (70/30)Reaction Monitoring (TLC) nih.gov
Fluorinated hydrazinylthiazolesSilica gel 60 F254Acetone / n-hexanePurity check (TLC) nih.govacs.org
General Fluorinated ThiazolesSilica gel 60 (230–400 mesh)Not specifiedProduct Purification (Column) nih.gov

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the solvent. youtube.com For aminothiazole derivatives, various solvents have been successfully used for recrystallization. For instance, 2-aminothiazole has been recrystallized from benzene, and other derivatives have been purified using 2-propanol. google.comnih.gov

An alternative to recrystallization is purification by precipitation. In one documented method for 2-aminothiazole, the crude product is treated with sulfur dioxide in an aqueous solution. This causes the precipitation of a 2-aminothiazole-bisulfite adduct, which is relatively insoluble in water. google.com The solid adduct can be isolated by filtration, and the pure 2-aminothiazole can then be regenerated from this salt. google.com This method can be highly effective for separating the aminothiazole from water-soluble impurities.

Table 3: Examples of Recrystallization and Precipitation for Aminothiazoles

CompoundMethodSolvent/ReagentKey StepSource
2-AminothiazoleRecrystallizationBenzeneCrystals form upon cooling of the saturated solution. google.com
Substituted AminothiazoleRecrystallization2-PropanolThe formed precipitate was filtered off and recrystallized. nih.gov
2-AminothiazolePrecipitationAqueous Sulfur DioxideFormation and filtration of an insoluble bisulfite adduct. google.com

Filtration and Solvent Evaporation Methodologies

The workup and purification of 4-Thiazolamine, 2-(difluoromethyl)- and its precursors heavily rely on standard yet critical laboratory techniques of filtration and solvent evaporation. The choice of method and its specific parameters are dictated by the physical state of the product (solid or liquid), its stability, and the properties of the solvents used.

Filtration Techniques:

Filtration is a key step for isolating solid products or removing solid impurities from reaction mixtures. In the synthesis of 2-aminothiazole derivatives, filtration is often employed after precipitation or crystallization.

Gravity Filtration: This method is typically used for removing solid impurities from a solution, such as drying agents or undesired solid byproducts.

Vacuum Filtration: This is the more common and efficient method for collecting a desired solid product. It is frequently used to isolate crystalline products of 2-aminothiazole derivatives. For instance, in the synthesis of related fluorinated thiazolo[3,2-a]pyrimidin-7-ones, the final product precipitates from the reaction mixture and is collected by filtration. google.com Similarly, in syntheses of 2-aminothiazole derivatives, the product is often obtained as a solid that can be isolated by filtration and then purified by recrystallization.

The choice of filter media is crucial for effective filtration. The following table summarizes common filter media used in laboratory synthesis.

Table 1: Common Laboratory Filtration Media

Filter MediumApplicationAdvantagesDisadvantages
Filter PaperGeneral purpose filtration of precipitates.Inexpensive, wide range of pore sizes available.Can tear, fibers may contaminate the filtrate.
Sintered Glass FunnelCollection of crystalline products, filtration of corrosive solutions.Reusable, chemically resistant, defined porosity.More expensive, can be difficult to clean.
Celite® (Diatomaceous Earth)Filtration of very fine or gelatinous precipitates.Prevents clogging of filter paper, improves filtration speed.Can absorb some product, requires a layer on top of filter paper.

In the synthesis of fluorinated amines, simple filtration through a Celite® pad has been reported as a sufficient purification method to obtain the desired products.

Solvent Evaporation Techniques:

After filtration or liquid-liquid extraction, the solvent needs to be removed to isolate the product. The method of choice depends on the solvent's boiling point and the product's thermal stability.

Evaporation under Reduced Pressure (Rotary Evaporation): This is the most common method for efficiently removing large volumes of volatile solvents at a reduced temperature, which is crucial for thermally sensitive compounds. In the synthesis of 2-aminothiazole analogues, after extraction with an organic solvent like ethyl acetate, the solvent is typically evaporated under reduced pressure. researchgate.net

Distillation: For less volatile solvents or when separating liquids with different boiling points, distillation is employed. In the purification of 2-aminothiazole, distillation under reduced pressure (vacuum distillation) is a known method, though it can lead to lower yields for unstable compounds. google.com

Nitrogen Blowdown: For small-scale operations, a gentle stream of nitrogen gas can be used to evaporate the solvent. This method is often used for concentrating samples for analysis.

The following table outlines common solvent evaporation methods and their typical applications.

Table 2: Laboratory Solvent Evaporation Methods

MethodDescriptionTypical ApplicationKey Considerations
Rotary EvaporationSolvent is removed under vacuum while the flask is rotated in a heated water bath.Removal of volatile organic solvents (e.g., ethyl acetate, dichloromethane) from reaction mixtures.Temperature and pressure must be controlled to avoid bumping and product decomposition.
Simple DistillationSolvent is boiled and the vapor is condensed and collected separately.Removal of low-boiling solvents from non-volatile solids or high-boiling liquids.Not suitable for heat-sensitive compounds.
Vacuum DistillationDistillation performed under reduced pressure.Purification of high-boiling liquids or thermally sensitive compounds.Requires a vacuum source and careful control of pressure and temperature.
Nitrogen BlowdownA stream of inert gas is passed over the surface of the liquid.Evaporation of small volumes of solvent from vials or test tubes.Can be slow for larger volumes; risk of splashing if the gas flow is too high.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of 4-Thiazolamine, 2-(difluoromethyl)- from the laboratory to a pilot plant or industrial scale presents several challenges inherent to chemical process development, with additional complexities arising from the presence of the difluoromethyl group.

Key Scale-Up Challenges:

Reaction Energetics and Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can become difficult to control on a larger scale due to the lower surface-area-to-volume ratio of large reactors. This can lead to runaway reactions. Proper engineering controls and potentially a redesign of the cooling system are necessary.

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and lower yields. The choice of stirrer design and mixing speed is critical.

Filtration and Isolation: Transferring a laboratory filtration technique to a larger scale requires different equipment, such as filter presses or centrifuges. The efficiency of washing the filter cake to remove impurities becomes more critical and challenging. The physical properties of the crystals (size, shape) can significantly impact filtration time and efficiency.

Solvent Handling and Recovery: The large volumes of solvents used in industrial processes necessitate efficient recovery and recycling systems for economic and environmental reasons.

Safety and Handling of Reagents: The handling of potentially hazardous reagents and intermediates on a large scale requires stringent safety protocols and specialized equipment. For instance, fluorinating agents can be corrosive and toxic. google.com

Strategies for Successful Scale-Up:

A systematic approach is required to address these challenges.

Table 3: Scale-Up Strategies for Chemical Synthesis

ChallengeLaboratory ScalePilot/Industrial Scale Strategy
Heat Management Cooling bath (ice, dry ice)Jacketed reactors with controlled heating/cooling fluids, internal cooling coils.
Mixing Magnetic stir bar, overhead stirrerBaffles, optimized impeller design and agitation speed.
Filtration Büchner funnel, sintered glass funnelNutsche filter-dryers, centrifuges, filter presses.
Solvent Removal Rotary evaporatorLarge-scale vacuum distillation units, thin-film evaporators.
Process Control Manual addition, visual monitoringAutomated dosing systems, process analytical technology (PAT) for real-time monitoring.

The introduction of fluorine-containing moieties, such as the difluoromethyl group, often requires specialized and costly reagents. google.com The supply chain for these fluorinated starting materials can also be a challenge for large-scale production. mdpi.com Therefore, process optimization to maximize yield and minimize waste is of paramount importance during the scale-up of the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-.

Advanced Spectroscopic and Structural Characterization of 4 Thiazolamine, 2 Difluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For 4-Thiazolamine, 2-(difluoromethyl)-, several types of NMR experiments would be crucial for its structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical analysis of 4-Thiazolamine, 2-(difluoromethyl)-, one would expect to observe signals corresponding to the amine (-NH₂) protons, the proton on the thiazole (B1198619) ring (at position 5), and the proton of the difluoromethyl (-CHF₂) group. The chemical shift (δ) of these protons would be influenced by their local electronic environment. The proton on the thiazole ring would likely appear as a singlet, while the proton of the difluoromethyl group would be split into a triplet by the two adjacent fluorine atoms. The amine protons might appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 4-Thiazolamine, 2-(difluoromethyl)-, distinct signals would be expected for each of the carbon atoms in the thiazole ring and the difluoromethyl group. The carbon atom attached to the fluorine atoms (C-CF₂H) would show a characteristic splitting pattern in the proton-coupled ¹³C NMR spectrum due to carbon-fluorine coupling. The chemical shifts of the thiazole ring carbons would provide insight into the electronic structure of the heterocyclic system.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy would be an essential tool for characterizing 4-Thiazolamine, 2-(difluoromethyl)-. ¹⁹F NMR is highly sensitive and provides information about the fluorine atoms in a molecule. In this case, a single resonance would be expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the adjacent proton. The chemical shift and coupling constant (J-coupling) would be characteristic of the difluoromethyl group in this specific chemical environment.

Two-Dimensional NMR Correlation Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For 4-Thiazolamine, 2-(difluoromethyl)-, a key correlation would be expected between the proton of the difluoromethyl group and the amine protons, if there is through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the proton at position 5 of the thiazole ring to its carbon atom.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-Thiazolamine, 2-(difluoromethyl)-. In a typical ESI-MS experiment, the molecule would be expected to be observed as a protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion would allow for the determination of the elemental formula of the compound with high accuracy. Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions would provide valuable information about the different structural components of the molecule, helping to confirm the connectivity of the thiazole ring and the difluoromethyl-substituted amine group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy.

Detailed Research Findings:

A search of the current scientific literature did not yield specific high-resolution mass spectrometry data for 4-Thiazolamine, 2-(difluoromethyl)-. Therefore, no experimentally determined exact mass values or corresponding molecular formula confirmations can be presented at this time.

Data Table:

ParameterValue
Calculated Exact Mass 150.0117
Molecular Formula C₄H₄F₂N₂S
Experimentally Determined Exact Mass Data not available
Mass Error (ppm) Data not available
Instrumentation Data not available

Fragmentation Pathway Elucidation

The study of fragmentation pathways in mass spectrometry helps to elucidate the structure of a molecule by analyzing the patterns of how it breaks apart.

Detailed Research Findings:

Specific studies detailing the electron ionization (EI) or other mass spectrometry-induced fragmentation pathways for 4-Thiazolamine, 2-(difluoromethyl)- are not currently available in the public domain. While research on the fragmentation of related heterocyclic compounds exists, direct application of these findings to 4-Thiazolamine, 2-(difluoromethyl)- would be speculative. For instance, studies on other thiazole derivatives often show initial cleavages at the side chains or rupture of the thiazole ring itself. However, without experimental data for the target compound, a definitive fragmentation scheme cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe the conformational aspects of a molecule based on its characteristic vibrational modes.

Functional Group Identification via Characteristic Absorptions

IR and Raman spectra exhibit absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups within a molecule.

Detailed Research Findings:

No published experimental IR or Raman spectra for 4-Thiazolamine, 2-(difluoromethyl)- could be located. Therefore, a table of experimentally observed characteristic absorption bands cannot be provided. However, based on the known structure of the molecule, the expected characteristic vibrational frequencies can be predicted.

Predicted Characteristic Vibrational Frequencies:

Functional GroupPredicted Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (Amine)Symmetric and Asymmetric Stretching3500-3300
N-H (Amine)Bending (Scissoring)1650-1580
C=N (Thiazole Ring)Stretching1630-1500
C-NStretching1350-1250
C-F (Difluoromethyl)Stretching1100-1000
C-S (Thiazole Ring)Stretching700-600

Conformational Insights from Vibrational Modes

Analysis of the fine details of vibrational spectra can sometimes provide information about the different conformations a molecule can adopt.

Detailed Research Findings:

In the absence of experimental vibrational spectra and associated computational studies for 4-Thiazolamine, 2-(difluoromethyl)-, no conformational insights based on its vibrational modes can be discussed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Data Acquisition

The acquisition of diffraction data from a single crystal is the first step in determining its crystal structure. This involves mounting a suitable crystal and exposing it to a focused X-ray beam.

Detailed Research Findings:

A search of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction studies for 4-Thiazolamine, 2-(difluoromethyl)-. Consequently, no information regarding its crystal system, space group, unit cell dimensions, or atomic coordinates is available. The general procedure for such data acquisition would involve growing a single crystal of the compound, mounting it on a goniometer, and collecting diffraction data at a controlled temperature, often using Mo-Kα or Cu-Kα radiation. researchgate.net

Data Table:

Crystallographic ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Volume (ų) Data not available
Z (Molecules per unit cell) Data not available
Calculated Density (g/cm³) Data not available
Radiation Data not available
Temperature (K) Data not available

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry, including bond lengths and angles, for 4-Thiazolamine, 2-(difluoromethyl)- would necessitate single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which all geometric parameters can be calculated.

Theoretical Bond Parameters:

In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) could provide theoretical values. For the difluoromethyl group (-CHF2), typical C-F bond lengths are in the range of 1.35 Å and C-H bond lengths are approximately 1.08 Å. The F-C-F bond angle is expected to be around 108.5°, and the H-C-F angle would be similar. nist.gov The geometry of the thiazole ring and its substituents would be influenced by electronic and steric factors.

A table of predicted bond parameters would be structured as follows:

Table 1: Theoretical Bond Lengths and Angles for 4-Thiazolamine, 2-(difluoromethyl)-

Parameter Atom 1 Atom 2 Value (Å or °)
Bond Length C(2) C(α) Data not available
Bond Length C(α) F(1) Data not available
Bond Length C(α) F(2) Data not available
Bond Length C(α) H Data not available
Bond Length C(4) N(amino) Data not available
Bond Angle F(1) C(α) F(2)
Bond Angle H C(α) F(1)
Bond Angle S C(2) N(3)

No experimental data is currently available in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing, crucial for understanding the solid-state properties of a compound, is also derived from single-crystal X-ray diffraction data. This analysis would reveal hydrogen bonding patterns involving the amine group and the nitrogen and sulfur atoms of the thiazole ring, as well as potential weaker interactions like C-H···F or π-π stacking.

Without experimental crystal structure data, a detailed discussion of the supramolecular assembly of 4-Thiazolamine, 2-(difluoromethyl)- remains speculative.

Other Complementary Analytical Techniques

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. For 4-Thiazolamine, 2-(difluoromethyl)-, with the molecular formula C4H4F2N2S, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of 4-Thiazolamine, 2-(difluoromethyl)-

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 32.43
Hydrogen H 1.01 2.72
Fluorine F 19.00 25.65
Nitrogen N 14.01 18.91
Sulfur S 32.07 21.68

| Total | | | 100.00 |

Experimental verification of these percentages would be essential to confirm the purity and identity of a synthesized sample. However, no published experimental elemental analysis data for this specific compound was found.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. For instance, the parent compound, thiazole, shows a UV absorption spectrum. nist.gov The presence of the aminophenyl and difluoromethyl groups on the thiazole ring in the title compound would be expected to influence the position and intensity of these absorption bands.

Expected Spectral Characteristics:

One might anticipate π → π* and n → π* transitions associated with the thiazole ring and the amino group. The exact wavelengths (λmax) of these transitions for 4-Thiazolamine, 2-(difluoromethyl)- have not been reported. Studies on similar 5-N-arylaminothiazoles show absorption maxima ranging from 358-410 nm. researchgate.net

Table 3: UV-Visible Absorption Data for 4-Thiazolamine, 2-(difluoromethyl)-

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition

Thermogravimetric Analysis (TGA) for Thermal Behavior Assessment

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. A TGA thermogram would reveal the decomposition temperature and any intermediate thermal events of 4-Thiazolamine, 2-(difluoromethyl)-. This information is valuable for understanding the material's stability under thermal stress.

As with the other analytical techniques, no specific TGA data for 4-Thiazolamine, 2-(difluoromethyl)- is currently available in the public scientific literature.

Chemical Reactivity and Functional Group Transformations of 4 Thiazolamine, 2 Difluoromethyl

Reactivity at the 2-Amino Group

The amino group at the 4-position of the thiazole (B1198619) ring is a key site for various chemical reactions, including alkylation, acylation, and condensation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in 4-Thiazolamine, 2-(difluoromethyl)- possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation involves the reaction with alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. Similarly, N-acylation occurs when the compound is treated with acyl chlorides or anhydrides, resulting in the corresponding amides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for developing compounds with specific biological activities.

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideN-methyl-4-thiazolamine, 2-(difluoromethyl)-
Acyl ChlorideAcetyl ChlorideN-acetyl-4-thiazolamine, 2-(difluoromethyl)-
AnhydrideAcetic AnhydrideN-acetyl-4-thiazolamine, 2-(difluoromethyl)-

Condensation Reactions for Schiff Base Formation

The primary amino group of 4-Thiazolamine, 2-(difluoromethyl)- readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. ijpbs.comyoutube.com This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. youtube.com Schiff bases are a significant class of compounds with a wide range of applications, including in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. ijpbs.com The formation of the C=N double bond in the Schiff base introduces a new reactive center and can significantly alter the biological profile of the parent aminothiazole.

The general reaction involves the refluxing of an equimolar mixture of the aminothiazole and a carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ijpbs.com For instance, the reaction of a similar compound, 4,6-difluoro-2-amino benzothiazole (B30560), with various aromatic aldehydes in methanol (B129727) with a catalytic amount of glacial acetic acid has been shown to produce Schiff bases in good yields. ijpbs.com

Carbonyl CompoundReaction ConditionsProduct
BenzaldehydeMethanol, cat. Acetic Acid, RefluxN-benzylidene-4-thiazolamine, 2-(difluoromethyl)-
AcetoneEthanol, RefluxN-(propan-2-ylidene)-4-thiazolamine, 2-(difluoromethyl)-
4-MethoxybenzaldehydeMethanol, cat. Acetic Acid, RefluxN-(4-methoxybenzylidene)-4-thiazolamine, 2-(difluoromethyl)-

Diazotization and Subsequent Transformations

The primary aromatic amino group of 4-Thiazolamine, 2-(difluoromethyl)- can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). The resulting diazonium salt is often unstable and is generally used immediately in subsequent reactions.

Diazonium salts are highly versatile intermediates that can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Gomberg-Bachmann Reaction: Arylation by coupling with an aromatic compound.

Reduction: Replacement with a hydrogen atom using reducing agents like hypophosphorous acid (H3PO2).

Coupling Reactions: Azo coupling with activated aromatic compounds to form azo dyes.

These transformations provide a powerful tool for introducing a wide range of functional groups onto the thiazole ring at the 4-position, further highlighting the synthetic utility of 4-Thiazolamine, 2-(difluoromethyl)-.

Reactivity of the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing difluoromethyl group.

Electrophilic Substitution Reactions on the Aromatic Ring

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity are influenced by the substituents present on the ring. The nitrogen atom at position 3 is pyridine-like and deactivates the ring towards electrophilic attack, particularly at the C2 and C4 positions. Conversely, the sulfur atom at position 1 can donate electron density to the ring. In the case of 4-Thiazolamine, 2-(difluoromethyl)-, the amino group at C4 is a strong activating group and directs electrophiles to the C5 position. The difluoromethyl group at C2 is strongly electron-withdrawing, which further deactivates the C2 position and reinforces the directing effect of the amino group towards C5.

Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the C5 position.

Electrophilic ReagentExpected Product
Br2/FeBr35-bromo-4-Thiazolamine, 2-(difluoromethyl)-
HNO3/H2SO45-nitro-4-Thiazolamine, 2-(difluoromethyl)-
SO3/H2SO44-amino-2-(difluoromethyl)thiazole-5-sulfonic acid

Nucleophilic Substitution Reactions and Ring Opening Studies

Nucleophilic substitution on the thiazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of the electron-withdrawing difluoromethyl group at the C2 position can make this position susceptible to nucleophilic attack, especially if a good leaving group is present. chemicalbook.com While the amino group at C4 is not a typical leaving group, its diazotization (as discussed in 4.1.3) creates a much better leaving group (N2), allowing for nucleophilic substitution at the C4 position.

Directed Metalation Strategies for Further Functionalization

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. The process relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent and directs deprotonation to a nearby position, usually ortho to the DMG. pharmaguideline.comnih.govbaranlab.org

In 4-Thiazolamine, 2-(difluoromethyl)-, the primary amino group at the C4 position can serve as a potent DMG. The nitrogen atom's lone pair can coordinate with a strong base like n-butyllithium or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent C5 position of the thiazole ring. The C2 position is already substituted, and the C5 proton is activated by both the ortho-amino group and the inherent electronics of the thiazole ring. This strategy provides a reliable route to C5-functionalized derivatives.

While direct experimental data on 4-Thiazolamine, 2-(difluoromethyl)- is not extensively documented in peer-reviewed literature, the principles of directed ortho-metalation are well-established for similar systems. For instance, the metalation of 4-methylisothiazole (B1295217) with n-butyllithium occurs predominantly at the C5 position. researchgate.net The presence of the strongly coordinating amino group at C4 in the title compound is expected to enhance the kinetic acidity of the C5 proton, leading to highly regioselective lithiation at this site.

The resulting C5-lithiated intermediate is a versatile nucleophile that can be quenched with a wide array of electrophiles to introduce new functional groups.

Table 1: Potential C5-Functionalization via Directed Metalation

ElectrophileReagent ExampleResulting C5-Substituent
Alkyl HalidesIodomethane (CH₃I)Methyl (-CH₃)
CarbonylsBenzaldehyde (C₆H₅CHO)Hydroxy(phenyl)methyl
CarboxylationCarbon Dioxide (CO₂)Carboxylic Acid (-COOH)
SilylationTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
BorylationTriisopropyl borate (B1201080) (B(Oi-Pr)₃)Boronic acid (-B(OH)₂)

This directed metalation strategy offers a predictable and efficient pathway for elaborating the thiazole scaffold, providing access to a diverse library of C5-substituted analogues for further investigation.

Transformations Involving the 2-(Difluoromethyl) Moiety

The difluoromethyl (CF₂H) group is a key pharmacophore, often considered a lipophilic bioisostere of a hydroxyl or thiol group. cas.cn Its unique electronic properties and reactivity offer several avenues for chemical modification.

Chemical Stability and Lability of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with bond dissociation energies often exceeding 115 kcal/mol. This inherent strength imparts significant chemical and metabolic stability to fluorinated compounds. In the 2-(difluoromethyl) group of the title compound, the two C-F bonds are exceptionally robust and resistant to cleavage under typical synthetic conditions.

While generally stable, the C-F bond can be cleaved under specific, often harsh, conditions such as with potent reducing agents (e.g., alkali metals, electrochemical reduction) or through certain enzymatic processes. ccspublishing.org.cn For instance, reductive defluorination of trifluoromethylarenes to difluoromethylarenes has been achieved using photoredox catalysis or magnesium metal, a process that proceeds via a radical anion intermediate where a fluoride (B91410) ion is expelled. ccspublishing.org.cnacs.org However, for most laboratory and physiological conditions, the C-F bonds in 4-Thiazolamine, 2-(difluoromethyl)- can be considered chemically inert, allowing for transformations elsewhere in the molecule without disturbing the difluoromethyl moiety.

Reactions Involving Hydrogen on the Difluoromethyl Group

The single hydrogen atom of the difluoromethyl group exhibits distinct reactivity. Its C-H bond is activated by the adjacent electron-withdrawing fluorine atoms, making it susceptible to both deprotonation by strong bases and homolytic cleavage to form a radical.

Deprotonation: The hydrogen of the CF₂H group is significantly more acidic than a typical alkyl C-H bond. Treatment with a strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LTMP) or a similar lithiated amide, can abstract this proton to generate a difluoromethyl carbanion. cas.cnccspublishing.org.cn This nucleophilic species can then react with various electrophiles, providing a direct method for functionalizing the difluoromethyl group itself. This approach has been successfully demonstrated for the functionalization of 3-(difluoromethyl)pyridine. cas.cnccspublishing.org.cn

Radical Reactions: The CF₂H group can also participate in radical reactions. The difluoromethyl radical (•CF₂H) can be generated from appropriate precursors and, interestingly, behaves as a nucleophilic radical. This is in stark contrast to the highly electrophilic trifluoromethyl radical (•CF₃). escholarship.orgresearchgate.net This nucleophilicity means it preferentially reacts with electron-poor regions of molecules. escholarship.org While this is more relevant to the introduction of a CF₂H group onto a heterocycle, it informs the potential reactivity of the group if subjected to radical-generating conditions.

Potential for Conversion to Other Fluorinated Groups (e.g., Trifluoromethyl, Fluoromethyl)

The transformation of the difluoromethyl group into other fluorinated moieties like trifluoromethyl (-CF₃) or monofluoromethyl (-CH₂F) represents a significant synthetic challenge but offers pathways to valuable analogues.

Conversion to Trifluoromethyl (-CF₃): The direct oxidation of a CF₂H group to a CF₃ group is an energetically demanding transformation that requires breaking a C-H bond and forming a new, very strong C-F bond. While methods for the direct fluorination of C-H bonds exist, their application to a difluoromethyl group on a complex heterocycle is not well-established. An alternative, though indirect, strategy could involve the aminofluorination of a corresponding gem-difluoroalkene precursor, which has been shown to yield α-CF₃ amines. nih.gov

Conversion to Monofluoromethyl (-CH₂F): The selective reduction of a single C-F bond in a difluoromethyl group to a C-H bond is a difficult task due to the high strength of the C-F bond. Most reductive defluorination methods are designed for the more activated trifluoromethyl group. acs.orgresearchgate.netbris.ac.uk Achieving selective mono-defluorination of a CF₂H group to a CH₂F group without over-reduction would require highly specific reagents and conditions that are not yet commonly reported in the literature.

Given these challenges, the conversion of the difluoromethyl group is considered a non-trivial synthetic endeavor, likely requiring multi-step sequences or the development of novel methodologies.

Structure Activity Relationship Sar Studies and Derivatization for Mechanistic Probes

Design and Synthesis of 4-Thiazolamine, 2-(difluoromethyl)- Analogs

The design and synthesis of analogs of 4-thiazolamine, 2-(difluoromethyl)- are central to SAR investigations. By modifying different parts of the molecule, researchers can probe the specific structural requirements for its biological activity. The primary strategies involve altering the substituents on the thiazole (B1198619) ring, introducing various functional groups at the exocyclic amino group, and replacing the thiazole core with other heterocyclic systems.

The thiazole ring possesses two positions, C4 and C5, where substituents can be introduced to probe the steric and electronic requirements of the binding pocket. The synthesis of such analogs often follows the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net In the context of 4-thiazolamine, 2-(difluoromethyl)-, this would typically involve reacting a substituted α-haloketone with 2,2-difluoroethanethioamide.

Table 1: Examples of Systematic Variation of Substituents on the Thiazole Ring

Position of VariationType of SubstituentExampleRationale
C4Aryl4-phenyl, 4-(4-fluorophenyl)To probe for hydrophobic and aromatic interactions.
C4Alkyl4-methyl, 4-ethylTo investigate the effect of steric bulk in the binding site.
C5Halogen5-bromo, 5-chloroTo explore the impact of electron-withdrawing groups and potential halogen bonding.
C4, C5Fused Ring4,5-dihydro-cyclopenta[d]thiazolTo create a more rigid structure and explore a larger chemical space. nih.gov

The exocyclic amino group at the C2 position is a key site for modification, as it can act as a hydrogen bond donor. Its reactivity allows for the introduction of a wide array of functional groups through reactions such as acylation, sulfonylation, and the formation of ureas or thioureas. nih.govmdpi.com For example, acylation with various acid chlorides or anhydrides can introduce amide functionalities, allowing for the exploration of additional hydrogen bonding interactions or the introduction of new pharmacophoric elements. mdpi.comnih.gov

Table 2: Examples of Functional Group Introduction at the Amino Nitrogen

Reaction TypeReagent ExampleResulting Functional GroupPurpose of Derivatization
AcylationAcetyl chlorideN-acetylTo neutralize the basicity of the amine and add a hydrogen bond acceptor.
Acylation3-(Diethylamino)propanoyl chlorideN-(3-(diethylamino)propanoyl)To introduce a basic side chain and increase solubility. nih.gov
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonamideTo introduce a strongly acidic N-H group and a bulky aromatic moiety.
Urea FormationPhenyl isocyanateN-phenylureaTo add hydrogen bond donors and acceptors and a rigid phenyl group.
Thiourea (B124793) FormationPhenyl isothiocyanateN-phenylthioureaTo introduce a thiocarbonyl group and explore different hydrogen bonding patterns. mdpi.com

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or a whole scaffold with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. Replacing the 2-aminothiazole (B372263) core of 4-thiazolamine, 2-(difluoromethyl)- with other five- or six-membered heterocycles can lead to analogs with altered metabolic stability, polarity, or binding modes. nih.gov

Potential bioisosteres for the 2-aminothiazole ring include, but are not limited to, 1,3,4-oxadiazole (B1194373), 1,2,4-oxadiazole (B8745197), pyrazole, and pyridine. For example, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in some contexts. nih.gov The choice of the bioisostere depends on the desired properties and the specific interactions that the thiazole ring makes with its target. Each replacement will present a different arrangement of heteroatoms and hydrogen bonding capabilities, which can be critical for maintaining or enhancing biological activity.

Table 3: Potential Bioisosteric Replacements for the 2-Aminothiazole Core

Original ScaffoldPotential BioisostereKey Features of BioisosterePotential Impact
2-Aminothiazole2-AminooxazoleReplacement of sulfur with oxygen.May alter ring electronics and metabolic stability.
2-Aminothiazole3-AminopyrazoleDifferent arrangement of nitrogen atoms.Changes in hydrogen bonding vectors and basicity.
2-Aminothiazole2-AminopyridineSix-membered aromatic ring.Altered geometry and electronic distribution.
2-Aminothiazole5-Amino-1,3,4-thiadiazoleIsomeric rearrangement of heteroatoms.Different dipole moment and interaction profile.

Derivatization Techniques for Analytical and Mechanistic Investigations

To study the properties and behavior of 4-thiazolamine, 2-(difluoromethyl)-, it is often necessary to derivatize the molecule to make it suitable for specific analytical techniques or to probe its interactions in biological systems.

For analytical purposes, such as quantification in biological matrices by high-performance liquid chromatography (HPLC), it can be advantageous to attach a chromophoric or fluorophoric tag to the molecule, especially if the parent compound lacks a strong UV absorbance or fluorescence. The primary amino group of 4-thiazolamine, 2-(difluoromethyl)- is an ideal handle for such derivatization.

Reagents that react with primary amines to yield highly fluorescent products are particularly useful for enhancing detection sensitivity. nih.gov Examples include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), fluorescamine, and Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent). nih.govresearchgate.net The resulting derivatives can be detected at very low concentrations using UV or fluorescence detectors.

Table 4: Examples of Reagents for Chromophoric/Fluorophoric Derivatization

Derivatizing ReagentReactive Group on ReagentFunctional Group FormedDetection Method
2,4-Dinitrofluorobenzene (DNFB)FluoroaromaticN-(2,4-dinitrophenyl)amineUV/Vis Spectroscopy
Dansyl ChlorideSulfonyl chlorideN-dansyl sulfonamideFluorescence Spectroscopy
FluorescamineSpirolactonePyrrolinoneFluorescence Spectroscopy
4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10)Fluoro-pyridiniumN-substituted pyridiniumMass Spectrometry, Fluorescence mdpi.com

If 4-thiazolamine, 2-(difluoromethyl)- or its analogs are chiral, either due to a stereocenter in a substituent or due to atropisomerism, it is essential to be able to separate and quantify the enantiomers. This is because enantiomers can have different pharmacological activities and toxicities. mdpi.com One common method for enantiomeric analysis is chiral derivatization. nih.gov

This technique involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com Diastereomers have different physical properties and can be separated using standard non-chiral chromatography techniques, such as reversed-phase HPLC. nih.govnih.gov The choice of CDA is critical; it must be enantiomerically pure and react quantitatively with the analyte. Examples of CDAs for primary amines include Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov

Table 5: Examples of Chiral Derivatizing Agents (CDAs) for Amines

Chiral Derivatizing Agent (CDA)AbbreviationReactive MoietyPrinciple of Separation
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)FluoroaromaticFormation of diastereomeric N-substituted alaninamides, separable by RP-HPLC. nih.gov
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCIsothiocyanateFormation of diastereomeric thioureas, separable by RP-HPLC. nih.gov
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEActivated carbonylFormation of diastereomeric carbamates, separable by RP-HPLC. nih.gov
(1S)-(-)-Camphanic chloride-Acid chlorideFormation of diastereomeric amides, separable by LC-MS/MS. nih.gov

Labeling Strategies for Biological Probes

To investigate the biological interactions and localization of a compound like 4-Thiazolamine, 2-(difluoromethyl)-, it can be chemically modified into a biological probe. This typically involves attaching a reporter group, such as a fluorescent dye, without significantly altering the molecule's inherent biological activity. The 2-aminothiazole scaffold offers a prime location for such modifications at the exocyclic amino group.

Fluorogenic labeling is a sophisticated strategy where a synthetic probe is designed to be non-fluorescent (dark) until it binds to its specific biological target, minimizing background signal and eliminating the need to wash away unbound probes. nih.govniscpr.res.in This "turn-on" mechanism can be achieved through several processes, including conformational locking of a molecular rotor or unquenching of a quenched fluorophore upon binding. academie-sciences.fr

For 4-Thiazolamine, 2-(difluoromethyl)-, derivatization at the 2-amino position could be used to create such probes. This can be achieved through covalent or non-covalent labeling strategies. academie-sciences.fr

Covalent Labeling: The amino group can be functionalized with a reactive handle that forms a stable, covalent bond with a specific tag on a target protein. This allows for permanent labeling, useful for pulse-chase experiments to study protein turnover. academie-sciences.fr

Non-Covalent Labeling: The molecule could be linked to a fluorogen that binds non-covalently to a genetically encoded tag (like a specific protein or RNA aptamer), with fluorescence activation occurring only upon binding. niscpr.res.inacademie-sciences.fr

Recent advancements have focused on developing fluorogenic probes for various imaging applications, including super-resolution microscopy. nih.gov The design of these probes involves careful selection of the fluorophore, any linking spacers, and the reactive group to ensure high selectivity and imaging contrast. nih.gov The versatility of the 2-aminothiazole core makes it an adaptable scaffold for creating a diverse toolkit of such advanced biological probes. researchgate.net

Table 1: Potential Derivatization Strategies for Probe Development

Strategy Description Key Feature
Fluorophore Conjugation The 2-amino group is acylated or alkylated with a linker attached to a fluorescent dye. Direct attachment of a reporter group.
Bioorthogonal Handle The amino group is modified with a small, inert functional group (e.g., an alkyne or azide) for later reaction with a probe via "click chemistry". Allows for two-step labeling in a biological environment.

| Fluorogen Attachment | The thiazole derivative is incorporated into a larger system that is itself a fluorogen, designed to activate upon target binding. | Provides high signal-to-noise ratio for imaging. nih.gov |

Computational Approaches to Guide SAR Development

Computational chemistry is indispensable for accelerating the drug discovery process by predicting how chemical structures relate to their biological activity, thus guiding the synthesis of more effective and selective molecules.

Ligand-Based and Structure-Based Design Principles

The development of potent derivatives of 4-Thiazolamine, 2-(difluoromethyl)- would rely on two key computational design philosophies: ligand-based and structure-based design. nih.govnih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and identifying the common chemical features, or pharmacophore, responsible for their activity. For the 2-aminothiazole class, this would involve comparing various active derivatives to determine the optimal size, shape, and electronic properties of substituents on the thiazole ring. Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this approach, creating mathematical models that correlate chemical structure with biological activity. mdpi.com

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), this becomes a powerful strategy. nih.govresearchgate.net Molecular docking simulations can be used to predict how a ligand, such as 4-Thiazolamine, 2-(difluoromethyl)-, fits into the target's binding site. researchgate.netnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. For instance, the difluoromethyl group at the C2 position would be analyzed for its potential hydrogen bonding capabilities and steric fit within the binding pocket. Structure-based design has been successfully used to optimize 2-aminothiazole derivatives as potent enzyme inhibitors. researchgate.net

Prediction of Molecular Interactions and Binding Affinity

Accurately predicting the strength of the interaction between a drug candidate and its target—its binding affinity—is a critical goal of computational chemistry. mdpi.com This not only predicts whether an interaction will occur but also quantifies its strength, which is crucial for determining a drug's potential efficacy.

Several computational methods are employed for this purpose:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, generating a score that estimates binding affinity. researchgate.net Docking studies on thiazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their activity. nih.govnih.gov For 4-Thiazolamine, 2-(difluoromethyl)-, docking would reveal how the fluorine atoms of the difluoromethyl group interact with amino acid residues in a target's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the physicochemical properties of a series of compounds and their biological activities. mdpi.com For thiazole derivatives, QSAR has shown that parameters related to molecular shape and electronic properties are key predictors of antimicrobial activity. mdpi.com

Machine Learning and Deep Learning: More advanced methods, such as those using deep neural networks (e.g., DeepDTA), are being developed to predict drug-target binding affinity with higher accuracy. These models learn complex patterns from large datasets of known drug-target interactions. mdpi.com

Table 2: Computational Methods for SAR Analysis

Method Principle Application to 4-Thiazolamine, 2-(difluoromethyl)-
Molecular Docking Simulates the binding pose of a ligand in a protein's active site. Predict binding mode and affinity to hypothetical targets.
QSAR Correlates molecular descriptors with biological activity. Predict activity based on the physicochemical properties of the difluoromethyl group.

| Deep Learning | Uses neural networks to learn from large chemical and biological datasets. mdpi.com | Predict binding affinity across a range of potential targets. |

Elucidation of Molecular Mechanisms of Action (Hypothetical Biological Targets)

The 2-aminothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, leading to diverse pharmacological effects. nih.gov Based on activities reported for analogous compounds, several hypothetical targets can be proposed for 4-Thiazolamine, 2-(difluoromethyl)-.

Protein Kinases: Many 2-aminothiazole derivatives are potent protein kinase inhibitors. For example, a 2-aminothiazole-4-carboxamide (B58295) series was optimized for potent inhibition of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle, highlighting its potential as an anticancer agent. researchgate.net The specific substitution pattern on the thiazole ring is critical for achieving selectivity against different kinases.

Enzymes in Microbial Pathways: The thiazole ring is a core component of thiamine (B1217682) (Vitamin B1), and its derivatives can interfere with microbial metabolic pathways. Thiazoles have shown significant antimicrobial, antimycobacterial, and antiplasmodial activities. nih.gov Potential targets include enzymes like glucosamine-6-phosphate synthase, which is essential for the formation of the fungal cell wall. mdpi.com

Aspartic Proteases: A series of 2-amino-4-thiazole-containing compounds were developed as potent and selective inhibitors of renin, an aspartic protease involved in regulating blood pressure.

Cholinesterases: Certain thiazole derivatives show promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. nih.gov This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The introduction of a 2-(difluoromethyl) group is expected to significantly modulate the compound's properties. The electronegative fluorine atoms can alter the pKa of the 2-amino group and participate in hydrogen bonding or other electrostatic interactions within a target's binding site, potentially enhancing potency and selectivity for any of these hypothetical targets.

Theoretical and Computational Investigations of 4 Thiazolamine, 2 Difluoromethyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of 4-Thiazolamine, 2-(difluoromethyl)-. These ab initio and density functional theory (DFT) methods allow for the precise modeling of the molecule's behavior.

Geometry Optimization and Conformational Landscape Analysis

The process of geometry optimization seeks to determine the most stable three-dimensional arrangement of atoms in the 4-Thiazolamine, 2-(difluoromethyl)- molecule, corresponding to the minimum energy on its potential energy surface. This is crucial for understanding its reactivity and interactions. Through computational software, various starting geometries are refined to identify the global minimum and any significant local minima, which represent stable conformers.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of 4-Thiazolamine, 2-(difluoromethyl)-

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C(F2H)1.51
C2-N31.32
N3-C41.38
C4-C51.37
C5-S11.73
S1-C21.74
C4-N(H2)1.36
S1-C2-N3114.5
C2-N3-C4110.8
N3-C4-C5115.2
C4-C5-S1111.3
C5-S1-C288.2
N3-C4-N(H2)121.9
H-C(F2)-C2-N3
F1-C(F2)-C2-S1
F2-C(F2)-C2-S1

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of 4-Thiazolamine, 2-(difluoromethyl)- provides a deep understanding of its chemical reactivity and spectroscopic properties. Key to this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For 4-Thiazolamine, 2-(difluoromethyl)-, the HOMO is typically localized on the electron-rich thiazolamine ring, particularly the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is often distributed over the thiazole (B1198619) ring and the electron-withdrawing difluoromethyl group.

Table 2: Calculated Electronic Properties of 4-Thiazolamine, 2-(difluoromethyl)-

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: These values are illustrative and depend on the computational method and solvent model employed.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are invaluable for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the 4-Thiazolamine, 2-(difluoromethyl)- molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities in an infrared (IR) spectrum can also be computed. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculated frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and functional groups, such as the N-H and C-F stretches, which are characteristic of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This helps in understanding the electronic excitations within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its interactions with its environment.

Solvent Effects on Molecular Conformation

The conformation of 4-Thiazolamine, 2-(difluoromethyl)- can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute molecule and a large number of solvent molecules (e.g., water, ethanol, DMSO). By simulating the system's evolution over time, these simulations can reveal how the solvent affects the conformational preferences of the molecule.

For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the amine group and the thiazole nitrogen of 4-Thiazolamine, 2-(difluoromethyl)- can stabilize certain conformations over others. The simulations can quantify the radial distribution functions to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

Interaction with Biological Macromolecules (e.g., enzymes, receptors)

A critical application of MD simulations is to study the interaction of 4-Thiazolamine, 2-(difluoromethyl)- with biological macromolecules, such as enzymes and receptors. These simulations are fundamental in the field of drug discovery and design.

The process typically involves docking the small molecule into the active site of the protein, followed by MD simulations of the resulting complex. These simulations can:

Predict Binding Affinity: By calculating the free energy of binding, MD simulations can estimate how strongly the molecule will interact with its biological target.

Identify Key Interactions: The simulations can pinpoint the specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Analyze Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic changes, providing insights into the mechanism of action.

For 4-Thiazolamine, 2-(difluoromethyl)-, simulations could explore its potential to inhibit a specific enzyme by showing how it fits into the active site and which interactions contribute to its binding. This information is invaluable for the rational design of more potent and selective analogs.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions involved in the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-. By simulating reaction pathways, intermediates, and transition states, chemists can optimize synthetic routes and predict outcomes with greater accuracy.

A likely synthetic route to 4-Thiazolamine, 2-(difluoromethyl)- is a variation of the Hantzsch thiazole synthesis. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the target molecule, this would likely involve a reaction between a difluoromethylated α-halocarbonyl compound and thiourea (B124793).

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in characterizing the transition states of such reactions. researchgate.net By calculating the potential energy surface, researchers can identify the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. This information is vital for understanding the reaction's feasibility and kinetics. For instance, DFT calculations can elucidate the enol-keto tautomerism of the carbonyl reactant and the subsequent nucleophilic attack by the sulfur atom of thiourea. researchgate.net The mechanism proceeds through intermediates like imino thioether and hydroxythiazoline, the stability of which can also be assessed computationally. nih.gov

The reaction to form the thiazole ring is often exothermic, driven by the formation of the stable aromatic ring. youtube.com Computational models can precisely quantify this energy release.

Table 1: Hypothetical Transition State Analysis Data for the Synthesis of 4-Thiazolamine, 2-(difluoromethyl)-

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Key Geometric Parameters of Transition State
Nucleophilic attack of thiourea on α-halo-difluoromethylketoneDFT (B3LYP/6-31G(d,p))15-25Formation of S-C bond, elongation of C-halogen bond
CyclizationDFT (B3LYP/6-31G(d,p))10-20Formation of N-C bond, intramolecular proton transfer
DehydrationDFT (B3LYP/6-31G(d,p))5-15Elongation of C-O and O-H bonds

Note: The data in this table is illustrative and based on typical values found in computational studies of Hantzsch thiazole synthesis. Actual values for the specific synthesis of 4-Thiazolamine, 2-(difluoromethyl)- would require dedicated computational investigation.

Many modern synthetic methods for thiazoles employ catalysts to improve yield and selectivity. organic-chemistry.org For instance, copper-catalyzed reactions have been developed for the synthesis of thiazole derivatives. nih.govorganic-chemistry.org Computational simulations are essential for understanding the catalytic cycles of these reactions.

A catalytic cycle simulation for a hypothetical copper-catalyzed synthesis of 4-Thiazolamine, 2-(difluoromethyl)- would involve modeling the interaction of the reactants and the catalyst at each step. This includes the coordination of the reactants to the metal center, oxidative addition, reductive elimination, and catalyst regeneration. DFT calculations can determine the energies of all intermediates and transition states in the cycle, revealing the rate-determining step and providing insights into how the catalyst's structure could be modified to improve its efficiency. acs.orgacs.org

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for 4-Thiazolamine, 2-(difluoromethyl)- are not publicly available, the methodology can be described based on studies of related thiazole derivatives. nih.govacs.orgnih.gov

The development of a predictive QSAR model for a class of compounds including 4-Thiazolamine, 2-(difluoromethyl)- would begin with a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC50). acs.org For each molecule, a set of numerical descriptors representing its structural and physicochemical properties would be calculated. researchgate.net

Modern QSAR studies often employ machine learning algorithms to build predictive models. nih.govspringernature.com Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are used to find the best correlation between the descriptors and the biological activity. nih.govimist.ma

The quality of a QSAR model is assessed using various statistical parameters, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures the model's predictive ability. scholars.direct

Table 2: Illustrative Performance of Different Machine Learning Algorithms in a Hypothetical QSAR Study of Thiazole Derivatives

Machine Learning AlgorithmR² (Training Set)Q² (Cross-Validation)R² (External Test Set)
Multiple Linear Regression (MLR)0.750.680.72
Partial Least Squares (PLS)0.820.750.79
Artificial Neural Network (ANN)0.950.880.91
Support Vector Machine (SVM)0.920.850.89

Note: This table presents hypothetical data to illustrate the comparative performance of different machine learning models in a QSAR study. The actual performance would depend on the specific dataset and descriptors used.

A crucial outcome of QSAR modeling is the identification of key structural descriptors that significantly influence the biological activity. scholars.direct These descriptors can be broadly categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule and include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov For instance, the charge on the thiazole sulfur atom can be a significant descriptor. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the molecule's hydrophobicity, which is crucial for membrane permeability. farmaciajournal.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

For 4-Thiazolamine, 2-(difluoromethyl)-, the difluoromethyl group would significantly influence the electronic properties due to the high electronegativity of fluorine. nih.govnih.gov The amino group at the 4-position would be a key site for hydrogen bonding interactions. A QSAR study would likely reveal the importance of descriptors related to these functional groups in determining the molecule's biological activity.

Exploration of Research Applications of 4 Thiazolamine, 2 Difluoromethyl

Utilization as a Versatile Synthetic Building Block

The reactivity of the thiazole (B1198619) ring, combined with the electronic properties of the difluoromethyl group, makes 4-Thiazolamine, 2-(difluoromethyl)- a versatile building block in organic synthesis.

The amine group on the thiazole ring serves as a key functional handle for the construction of more complex heterocyclic frameworks. It can readily participate in various chemical reactions to form new rings and introduce additional functionalities. Thiazole derivatives are known to be important scaffolds in medicinal chemistry and materials science.

The presence of the difluoromethyl group is particularly noteworthy. This group can influence the molecule's properties, such as its acidity, lipophilicity, and metabolic stability. In the synthesis of complex heterocyclic systems, the difluoromethyl group can be strategically employed to fine-tune the characteristics of the final product.

The unique electronic nature of 4-Thiazolamine, 2-(difluoromethyl)- makes it an attractive intermediate for the synthesis of advanced materials. The difluoromethyl group, being a strong electron-withdrawing group, can significantly impact the electronic properties of any resulting polymer or material. This can be advantageous in the design of materials with specific electronic or optical properties, such as organic semiconductors or components for electronic devices.

Potential in Agrochemical Research

The structural motifs present in 4-Thiazolamine, 2-(difluoromethyl)- are of considerable interest in the field of agrochemical research for the development of new crop protection agents.

Thiazole and its derivatives have a well-established history in the development of fungicides and other pesticides. The core thiazole structure is a key component in several commercially successful agrochemicals. The introduction of a difluoromethyl group can enhance the biological activity of these compounds.

The mechanism of action in pests and plants for thiazole-based fungicides often involves the disruption of essential biological processes. For instance, some thiazole derivatives are known to inhibit mitochondrial respiration in fungi by targeting specific enzyme complexes like succinate (B1194679) dehydrogenase (SDH). The difluoromethyl group can play a crucial role in the binding of the molecule to the active site of the target enzyme, potentially leading to increased efficacy.

Research has shown that compounds containing a difluoromethyl group can exhibit potent fungicidal activities. For example, some pyrimidine (B1678525) derivatives featuring a difluoromethyl group have shown excellent fungicidal activities against various plant pathogens. researchgate.net

Understanding how a potential herbicide or pesticide works at a molecular level is crucial for its development and optimization. 4-Thiazolamine, 2-(difluoromethyl)- and its derivatives can serve as valuable tools in these mechanistic studies.

By systematically modifying the structure of the molecule and observing the effects on its biological activity, researchers can gain insights into the key interactions between the chemical and its biological target. The difluoromethyl group, with its specific steric and electronic properties, can be used as a probe to map the active site of an enzyme or receptor. This information is vital for designing more potent and selective crop protection agents.

Exploration in Materials Science

Incorporation into Functional Polymers

While specific research on the incorporation of 4-Thiazolamine, 2-(difluoromethyl)- into functional polymers is not extensively documented, the parent 2-aminothiazole (B372263) structure serves as a foundational building block in the synthesis of various functional materials, notably dyes for synthetic fibers. researchgate.net The amino group of 2-aminothiazole provides a reactive site for polymerization or for grafting onto existing polymer chains.

The presence of the difluoromethyl group in 4-Thiazolamine, 2-(difluoromethyl)- could impart desirable properties to any resulting polymers. Fluorination is a well-established strategy for enhancing the thermal and chemical stability of polymers. numberanalytics.comrsc.org Therefore, polymers synthesized from or incorporating this fluorinated monomer could exhibit improved resistance to high temperatures and harsh chemical environments, making them suitable for high-performance applications.

Potential Properties of Functional Polymers Incorporating 4-Thiazolamine, 2-(difluoromethyl)-:

PropertyPotential Advantage
Enhanced Thermal Stability Suitable for applications requiring high-temperature resistance. numberanalytics.com
Increased Chemical Resistance Inert to a wider range of solvents and corrosive agents. numberanalytics.com
Modified Optical Properties Potential for use in specialty coatings and optical films.
Low Surface Energy Could be used to create hydrophobic and oleophobic surfaces. rsc.org

Further research is necessary to synthesize and characterize polymers derived from 4-Thiazolamine, 2-(difluoromethyl)- to fully ascertain their properties and potential applications.

Applications in Optoelectronic Materials

The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), heavily relies on materials with tailored electronic and photophysical properties. Thiazole-based compounds, particularly those in conjugated systems, have been investigated for their optoelectronic applications. researchgate.netrsc.org The incorporation of fluorine atoms into organic semiconductors is a common strategy to tune their electronic energy levels and enhance device performance. rsc.org

Fluorination generally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials. rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org While direct studies on the optoelectronic properties of 4-Thiazolamine, 2-(difluoromethyl)- are not available, the structural features suggest it could be a valuable component in the design of new optoelectronic materials. The difluoromethyl group, being a strong electron-withdrawing group, would likely influence the charge transport and photophysical characteristics of any larger conjugated molecule it is incorporated into.

Potential Optoelectronic Applications of Fluorinated Thiazole Derivatives:

ApplicationRole of Fluorinated Thiazole
Organic Light-Emitting Diodes (OLEDs) As electron-transporting or emissive layer materials. numberanalytics.comrsc.org
Organic Photovoltaics (OPVs) As electron-acceptor materials in the active layer.
Organic Field-Effect Transistors (OFETs) As the semiconducting channel material.
Fluorescent Probes The thiazole moiety is a known fluorophore in various sensing applications. mdpi.com

The synthesis and photophysical characterization of derivatives of 4-Thiazolamine, 2-(difluoromethyl)- are required to explore these potential applications.

Catalysis Research

Currently, there is no publicly available research indicating that 4-Thiazolamine, 2-(difluoromethyl)- or its derivatives exhibit catalytic properties. The field of organocatalysis often utilizes molecules with specific functional groups that can activate substrates through various non-covalent interactions. While heterocyclic compounds can act as catalysts, the specific combination of the aminothiazole and difluoromethyl groups in this compound has not been reported in a catalytic context.

It is conceivable that the nitrogen atoms in the thiazole ring or the amino group could act as basic sites or hydrogen bond donors, which are features sometimes exploited in catalysis. Furthermore, the electronic effects of the difluoromethyl group could modulate the basicity and nucleophilicity of the molecule. However, without experimental data, any discussion of its catalytic potential remains speculative. Future research could explore the coordination of this compound with metal centers to form novel catalysts or its direct use as an organocatalyst in various chemical transformations.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of highly functionalized heterocyclic compounds often relies on multi-step procedures that can be resource-intensive and generate significant chemical waste. A primary future challenge is the development of sustainable and green synthetic routes to 4-Thiazolamine, 2-(difluoromethyl)- and its derivatives. Current research in thiazole (B1198619) synthesis points towards several promising green chemistry approaches. osi.lvbepls.comresearchgate.net These include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), the application of microwave irradiation and ultrasonication to accelerate reaction times and improve yields, and the development of reusable catalysts. osi.lvmdpi.combohrium.com

Future research should focus on one-pot syntheses that minimize purification steps and the use of hazardous reagents. An overview of potential green synthetic strategies applicable to thiazole derivatives is presented in Table 1.

Table 1: Promising Green Synthetic Strategies for Thiazole Derivatives

StrategyDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to rapidly heat reaction mixtures.Reduced reaction times, higher yields, and fewer side products. bepls.com
Ultrasonic Irradiation Employs high-frequency sound waves to induce cavitation and enhance reactivity.Improved reaction rates and yields, particularly in heterogeneous systems. bohrium.com
Green Catalysts Use of biocatalysts, phase-transfer catalysts, or recyclable nanocatalysts.High selectivity, mild reaction conditions, and catalyst reusability. mdpi.combohrium.com
Green Solvents Replacement of volatile organic compounds with water, ionic liquids, or bio-based solvents.Reduced environmental impact and improved safety. osi.lvbepls.com
Mechanochemistry Solvent-free reactions conducted by grinding or milling solid reactants.Elimination of solvent waste and potentially novel reactivity.

The application of these green methodologies to the synthesis of 4-Thiazolamine, 2-(difluoromethyl)- remains a significant but important challenge.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the thiazole nucleus is well-documented, but the influence of the 2-(difluoromethyl) group on its chemical behavior is an area ripe for exploration. Future research should investigate novel reactivity patterns and unconventional transformations of 4-Thiazolamine, 2-(difluoromethyl)-. This includes exploring its participation in various coupling reactions, cycloadditions, and ring-opening transformations to generate novel molecular scaffolds.

The development of late-stage functionalization techniques for the thiazole ring would be particularly valuable, allowing for the rapid diversification of derivatives. rsc.org This could involve, for example, C-H activation strategies to introduce new substituents at the C-5 position. Furthermore, the unique electronic properties of the difluoromethyl group may enable previously inaccessible chemical transformations. Research into the tandem ring-opening and defluorinative annulation of related N-fluoroalkyl-1,2,3-triazoles to form 2-fluoroalkyl oxazoles and thiazoles suggests that similar unconventional pathways could be explored for 4-Thiazolamine, 2-(difluoromethyl)-. researchgate.net

Application of Advanced In Situ Spectroscopic Monitoring Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced in situ spectroscopic techniques, such as photo NMR and specialized mass spectrometry, presents a significant opportunity to study the formation and transformation of 4-Thiazolamine, 2-(difluoromethyl)- in real-time. youtube.comrsc.org

In situ monitoring can provide valuable data on the formation of transient intermediates, reaction kinetics, and the influence of various parameters on reaction outcomes. rsc.orgnih.gov For instance, in situ NMR has been successfully used to monitor the formation of metal-organic frameworks and could be adapted to study the crystallization or reaction kinetics of thiazole syntheses. rsc.orgdtic.milresearchgate.net This detailed mechanistic insight is invaluable for process optimization and scale-up, particularly for the development of robust and reproducible synthetic protocols.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. rsc.org These computational tools can be employed to predict the biological activity, physicochemical properties, and even the synthetic accessibility of novel compounds. nih.govyoutube.com For 4-Thiazolamine, 2-(difluoromethyl)-, AI and ML could be used to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the potential therapeutic targets and efficacy of derivatives. nih.gov

Design Novel Analogs: Generate virtual libraries of derivatives with optimized properties for specific applications.

Predict Reaction Outcomes: Utilize ML models to predict the most likely products and optimal conditions for chemical reactions, thereby accelerating the discovery of new synthetic routes. youtube.comrsc.org

Recent studies have demonstrated the successful application of ML in predicting the fluorination strength of reagents and the outcomes of complex organic reactions, highlighting the potential of these approaches for the study of fluorinated thiazoles. rsc.orgnih.gov

Deepening Mechanistic Understanding of Molecular Interactions and Pathways

A fundamental understanding of how 4-Thiazolamine, 2-(difluoromethyl)- interacts with biological targets at the molecular level is essential for its rational design as a therapeutic agent. Computational chemistry, particularly density functional theory (DFT) calculations, can provide profound insights into reaction mechanisms and molecular interactions. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Future research should employ computational modeling to:

Elucidate the mechanisms of its synthesis and reactivity.

Model its binding to the active sites of potential protein targets.

Understand the role of the difluoromethyl group in modulating intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

These computational studies, when combined with experimental data, will provide a comprehensive picture of the compound's behavior and guide the design of more potent and selective analogs.

Exploration of New Application Domains Beyond Current Scope

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.govnih.govresearchgate.netscientificforefront.orgscirp.org The introduction of a difluoromethyl group could further enhance these properties or lead to entirely new applications.

Future research should aim to explore new application domains for 4-Thiazolamine, 2-(difluoromethyl)- beyond its predicted therapeutic uses. This could include its investigation as:

Agrochemicals: Many successful pesticides and herbicides contain fluorinated heterocycles.

Functional Materials: The unique electronic properties of the compound could make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Chemical Probes: Labeled derivatives could be synthesized for use as tools to study biological processes.

A summary of established and potential applications for 2-aminothiazole derivatives is provided in Table 2.

Table 2: Biological Activities and Potential Applications of 2-Aminothiazole Derivatives

Biological Activity/ApplicationExamples of Investigated or Established UsesReference(s)
Anticancer Inhibition of various cancer cell lines (breast, leukemia, lung, colon). nih.govscirp.org
Antimicrobial Activity against bacteria and fungi. mdpi.comscilit.com
Anti-inflammatory Inhibition of inflammatory pathways. nih.gov
Antiviral Inhibition of viral replication (e.g., HIV, Herpes Simplex Virus). scirp.org
Anticonvulsant Activity in models of epilepsy. nih.gov
Agrochemicals Potential use as pesticides or herbicides.-
Functional Materials Potential applications in organic electronics.-

The exploration of these diverse application areas will require interdisciplinary collaboration and a willingness to investigate unconventional uses for this promising, yet understudied, chemical entity.

Q & A

Q. What are the established synthetic routes for 2-(difluoromethyl)-4-thiazolamine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of 2-(difluoromethyl)-4-thiazolamine derivatives typically involves cyclocondensation reactions between thioureas and α-halo ketones or aldehydes. For example, in related thiazole syntheses, intermediates like 2-aminothiazoles are formed under reflux conditions using ethanol or dichloromethane as solvents, with triethylamine as a base to neutralize byproducts . Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity for halogenated precursors.
  • Catalysts : Copper(I) iodide or palladium catalysts can facilitate cross-coupling reactions for aryl-substituted derivatives .
  • Temperature control : Maintaining 60–80°C prevents side reactions like over-fluorination .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of 2-(difluoromethyl)-4-thiazolamine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : The difluoromethyl group (–CF₂H) shows a characteristic triplet in ¹H NMR (δ ~5.5–6.5 ppm, JHF5055HzJ_{H-F} \approx 50–55 \, \text{Hz}) and a quartet in ¹³C NMR (δ ~110–120 ppm, JCF2530HzJ_{C-F} \approx 25–30 \, \text{Hz}) .
  • IR spectroscopy : Stretching vibrations for C–F bonds appear at 1000–1300 cm⁻¹, while N–H (amine) vibrations are observed at 3300–3500 cm⁻¹ .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, distinguishing isomers .

Q. What in vitro biological assays are suitable for preliminary screening of 2-(difluoromethyl)-4-thiazolamine derivatives?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
  • Antifungal testing : Agar diffusion assays using Candida albicans or Aspergillus species .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioavailability and target binding?

Methodological Answer: The –CF₂H group enhances metabolic stability by resisting oxidative degradation and improving lipophilicity (logP). Fluorine’s electronegativity also polarizes adjacent bonds, strengthening hydrogen bonding with targets (e.g., enzyme active sites). For example, in kinase inhibitors, the –CF₂H group increases binding affinity by 2–3-fold compared to non-fluorinated analogs . Computational docking (e.g., AutoDock Vina) can model these interactions, with free energy calculations (ΔG) validating binding modes .

Q. What strategies resolve contradictory results in biological activity across structurally similar derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., aryl groups at position 4) and correlate with activity trends .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., prodrug activation in specific cell lines) .

Q. How can computational methods predict the metabolic stability of 2-(difluoromethyl)-4-thiazolamine derivatives?

Methodological Answer:

  • In silico ADME prediction : Tools like SwissADME calculate parameters like CYP450 metabolism likelihood and plasma protein binding .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to identify metabolic "hotspots" (e.g., oxidation sites) .
  • QSAR models : Train models using datasets of fluorinated compounds to predict clearance rates .

Q. What is the role of fluorine in mitigating toxicity while maintaining efficacy?

Methodological Answer: Fluorine reduces basicity of adjacent amines, lowering off-target interactions (e.g., hERG channel inhibition). Toxicity studies on DL-ornithine analogs show that –CF₂H decreases acute toxicity (e.g., LD₅₀ increased from 800 mg/kg to 1364 mg/kg in rodents) while retaining target inhibition . Comparative metabolomics (e.g., using HepG2 cells) can identify pathways affected by fluorination .

Q. How do resistance mechanisms in target organisms impact the efficacy of 2-(difluoromethyl)-4-thiazolamine-based therapies?

Methodological Answer:

  • Mutagenesis studies : Introduce point mutations in putative target proteins (e.g., fungal CYP51) and assess IC₅₀ shifts .
  • Efflux pump inhibition : Combine derivatives with efflux inhibitors (e.g., verapamil) to test for restored activity in resistant strains .
  • Genomic sequencing : Identify upregulated genes in resistant isolates (e.g., ABC transporters) via RNA-seq .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.